3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide

Lipophilicity CNS drug-likeness Physicochemical profiling

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide (CAS 2320225-98-5; molecular formula C₁₆H₂₄N₂O₃; MW 292.37) is a synthetic small molecule comprising a 3,5-dimethylisoxazole pharmacophore linked via a propanamide bridge to a 7-oxaspiro[3.5]nonane scaffold. It belongs to the oxazole–spiro compound class and is commercially available as a research-grade screening compound (≥95% purity confirmed by LCMS and/or 400 MHz ¹H NMR ) at the 2 μmol to mg scale from established suppliers such as Life Chemicals.

Molecular Formula C16H24N2O3
Molecular Weight 292.379
CAS No. 2320225-98-5
Cat. No. B2391092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide
CAS2320225-98-5
Molecular FormulaC16H24N2O3
Molecular Weight292.379
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CCC(=O)NC2CCC23CCOCC3
InChIInChI=1S/C16H24N2O3/c1-11-13(12(2)21-18-11)3-4-15(19)17-14-5-6-16(14)7-9-20-10-8-16/h14H,3-10H2,1-2H3,(H,17,19)
InChIKeyLKAMTKRWXMQGAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide (CAS 2320225-98-5): Compound Identity and Procurement-Relevant Profile


3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide (CAS 2320225-98-5; molecular formula C₁₆H₂₄N₂O₃; MW 292.37) is a synthetic small molecule comprising a 3,5-dimethylisoxazole pharmacophore linked via a propanamide bridge to a 7-oxaspiro[3.5]nonane scaffold [1]. It belongs to the oxazole–spiro compound class and is commercially available as a research-grade screening compound (≥95% purity confirmed by LCMS and/or 400 MHz ¹H NMR ) at the 2 μmol to mg scale from established suppliers such as Life Chemicals [1]. Computed drug-likeness descriptors (XLogP3 = 1.7; topological polar surface area = 64.4 Ų; rotatable bonds = 4; HBD = 1; HBA = 4) place the compound within favorable oral bioavailability and CNS-accessible property space [1].

Why In-Class Substitution of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide (CAS 2320225-98-5) Carries Risk of Altered Physicochemical and Pharmacological Profile


Although multiple compounds share the 7-oxaspiro[3.5]nonane skeleton or the 3,5-dimethylisoxazole moiety, the combination of both features with a specific propanamide linker length is unique to CAS 2320225-98-5 among commercially catalogued analogs [1]. Close structural neighbors include 3-(2,6-dichlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide (XLogP3 = 3.7 vs. 1.7 for the target, Δ = +2.0 [2]), 5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-1,2-oxazole-3-carboxamide which attaches the oxazole via a carboxamide rather than the propanamide linker, and 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide which employs a shorter C₂ linker . The dimethylisoxazole group functions as a recognized acetyl-lysine bioisostere capable of engaging bromodomains (BRD2/BRD4 IC₅₀ < 5 μM [3]), a property absent from phenyl, dichlorophenyl, or trifluoromethoxybenzamide congeners. Substituting either the aryl warhead or the spirocyclic scaffold alters computed lipophilicity, hydrogen-bonding capacity, and conformational pre-organization—any one of which can shift target engagement, selectivity, and pharmacokinetic behavior.

Quantitative Differential Evidence for 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide (CAS 2320225-98-5) vs. Closest Structural Analogs


Computed Lipophilicity (XLogP3): Target Compound Falls Within CNS Drug-Like Space, Unlike the Dichlorophenyl Congener

The target compound exhibits a computed XLogP3 of 1.7 [1], placing it within the classical CNS drug-like lipophilicity range (XLogP 1–3). In contrast, 3-(2,6-dichlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide, which shares the identical spirocyclic scaffold and propanamide linker but replaces the dimethylisoxazole with a 2,6-dichlorophenyl group, has a computed XLogP3 of 3.7 [2]. The ΔXLogP3 of +2.0 log units for the dichlorophenyl analog shifts it into a higher lipophilicity space typically associated with increased metabolic liability and non-specific protein binding.

Lipophilicity CNS drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor (HBA) Count: Dimethylisoxazole Provides Double the HBA Capacity of the Dichlorophenyl Analog

The target compound possesses 4 hydrogen bond acceptors (2 from the isoxazole ring O/N, 1 from the amide carbonyl, 1 from the spirocyclic ether oxygen) [1]. The 2,6-dichlorophenyl congener 3-(2,6-dichlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide contains only 2 HBA (amide carbonyl + spirocyclic ether oxygen), with the dichlorophenyl group contributing zero H-bond acceptor capacity [2]. This twofold difference in HBA count (4 vs. 2) means the target compound can theoretically engage a greater number of polar contacts within a binding site.

Hydrogen bonding Target engagement Physicochemical differentiation

3,5-Dimethylisoxazole Moiety as an Acetyl-Lysine Bioisostere: Bromodomain Engagement Not Achievable by Non-Isoxazole 7-Oxaspiro[3.5]nonane Analogs

The 3,5-dimethylisoxazole group in the target compound has been established as an acetyl-lysine-mimetic bioisostere capable of displacing acetylated histone peptides from bromodomains [1]. In the foundational study by Hewings et al. (2011), 4-substituted 3,5-dimethylisoxazole derivatives demonstrated IC₅₀ values of <5 μM against BRD2(1) and BRD4(1) bromodomains in fluorescence polarization competition assays [1]. By contrast, the 7-oxaspiro[3.5]nonane scaffold alone does not confer bromodomain binding; 7-oxaspiro[3.5]nonane derivatives bearing non-isoxazole aryl groups (e.g., 2,6-dichlorophenyl, 4-trifluoromethoxybenzamide, or 4-fluoro-3-methylphenyl) lack the acetyl-lysine-mimetic pharmacophore and are not predicted to engage bromodomain acetyl-lysine binding pockets through the same competitive mechanism [2].

Bromodomain inhibition Epigenetics Acetyl-lysine bioisostere

Propanamide Linker Length: C₃ Spacing Distinct from C₂ Acetamide Analog Affects Pharmacophore Distance and Conformational Freedom

The target compound employs a propanamide linker (3-carbon chain connecting the isoxazole 4-position to the amide nitrogen), giving a total of 4 rotatable bonds between the two ring systems [1]. The closest catalogued analog differing only in linker length is 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide (CAS 2176125-82-7), which uses an acetamide (C₂) linker with one fewer methylene unit . The extra methylene in the propanamide linker alters the spatial relationship between the dimethylisoxazole and the spirocyclic scaffold by approximately 1.3 Å in the fully extended conformation, and increases conformational flexibility (4 vs. 3 rotatable bonds between ring systems), which can impact the entropic cost of binding.

Linker SAR Pharmacophore geometry Structure-activity relationships

Topological Polar Surface Area (TPSA = 64.4 Ų): Positioned for Blood-Brain Barrier Penetration, Distinct from Higher-TPSA and Lower-TPSA Analogs

The target compound has a computed topological polar surface area (TPSA) of 64.4 Ų [1]. This value falls below the widely accepted threshold of <90 Ų for passive blood-brain barrier (BBB) penetration [2] and is well within the <140 Ų cutoff for oral bioavailability. Among the 7-oxaspiro[3.5]nonane propanamide analog series, variation in the aryl/heteroaryl group shifts TPSA into distinct regimes: the 2,6-dichlorophenyl analog has a lower TPSA (calculated at ~38 Ų based on 2 HBA), while 3-(3,5-dimethylisoxazol-4-yl)propanamide lacking the spiro scaffold has a TPSA of ~72 Ų. The target compound's intermediate TPSA of 64.4 Ų balances aqueous solubility with membrane permeability.

Blood-brain barrier penetration CNS drug design Polar surface area

Recommended Research and Procurement Scenarios for 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide (CAS 2320225-98-5)


Bromodomain (BET Family) Screening and Epigenetic Probe Development

The 3,5-dimethylisoxazole moiety is a validated acetyl-lysine bioisostere with demonstrated competition against acetylated histone peptides at BRD2(1) and BRD4(1) bromodomains (class-level IC₅₀ < 5 μM for representative analogs) [1]. Procure CAS 2320225-98-5 as a pre-built, spirocyclic-dimethylisoxazole hybrid for direct screening in fluorescence polarization or AlphaScreen bromodomain displacement assays. The spirocyclic scaffold provides conformational constraint not present in flexible-chain dimethylisoxazole probes, potentially improving selectivity within the BET subfamily. Non-isoxazole 7-oxaspiro[3.5]nonane analogs (e.g., 2,6-dichlorophenyl or 4-trifluoromethoxybenzamide congeners) lack this pharmacophore and are unsuitable for this application.

CNS Drug Discovery Library Design with Balanced Lipophilicity and Favorable BBB Descriptors

With a computed XLogP3 of 1.7 and TPSA of 64.4 Ų—below the 90 Ų BBB penetration guideline [2]—the target compound occupies a favorable CNS drug-like property space [1]. The significantly more lipophilic 2,6-dichlorophenyl analog (XLogP3 = 3.7) [3] may be less suitable for CNS campaigns due to elevated metabolic liability risk. Include CAS 2320225-98-5 in CNS-focused diversity sets and fragment-based screening libraries where balanced polarity, moderate MW (~292 Da), and 3D character are selection criteria.

Structure-Activity Relationship (SAR) Studies of Linker Length in Spirocyclic-Isoxazole Hybrid Molecules

The propanamide linker (C₃) in the target compound provides a distinct pharmacophore separation compared to the shorter acetamide (C₂) linker in 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide (CAS 2176125-82-7) [4]. Head-to-head comparative screening of both linker variants enables systematic SAR exploration of optimal spacing between the dimethylisoxazole recognition element and the spirocyclic scaffold. This is particularly relevant when iterating on hit compounds where binding pocket depth or geometry is unknown, as the ~1.3 Å difference in maximal extension can determine whether both pharmacophores simultaneously engage their respective sub-pockets.

μ-Opioid Receptor (MOR) Agonist Scaffold-Hopping and Biased Agonism Exploration

The 7-oxaspiro[3.5]nonane scaffold is a core structural element in several MOR agonist programs, including tegileridine (SHR-8554), a biased MOR agonist in clinical development [5]. While the target compound has not been characterized in published MOR assays, it represents an isoxazole-for-aryl substitution on the oxaspiro framework, enabling scaffold-hopping studies to evaluate the impact of replacing a phenyl/heteroaryl group with the 3,5-dimethylisoxazole pharmacophore on MOR potency, G-protein bias, and β-arrestin recruitment. This compound may serve as a diversity-oriented building block or screening candidate in MOR-targeted pain research programs seeking novel chemotypes beyond the pyridyl-tetrahydronaphthalene series.

Quote Request

Request a Quote for 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.